molecular formula C15H15N3O2S2 B4367320 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide

Cat. No. B4367320
M. Wt: 333.4 g/mol
InChI Key: ZZEGRDOSMXMUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential use in treating various diseases. PTP1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling, and inhibitors of PTP1B are being investigated as potential treatments for type 2 diabetes, obesity, and other metabolic disorders.

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide involves inhibition of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide, which is a negative regulator of insulin signaling. N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide dephosphorylates insulin receptor substrates, leading to decreased insulin signaling and impaired glucose uptake. By inhibiting N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide, N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide can enhance insulin signaling and improve glucose uptake in cells.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the activity of other protein tyrosine phosphatases, such as SHP2 and TCPTP. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide in lab experiments is its specificity for N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide. This allows researchers to study the effects of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide inhibition without affecting other signaling pathways. However, one limitation is that N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide inhibitors can have off-target effects on other protein tyrosine phosphatases, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide and other N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide inhibitors. One area of interest is the development of more potent and selective N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide inhibitors that can be used in clinical trials. Another area of interest is the investigation of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide inhibitors as potential treatments for other diseases, such as cancer and autoimmune disorders. Additionally, studies on the off-target effects of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide inhibitors and their potential impact on drug safety will be important for future drug development.

Scientific Research Applications

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been extensively studied for its potential use in treating metabolic disorders such as type 2 diabetes and obesity. In vitro studies have shown that N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide inhibitors can enhance insulin signaling and improve glucose uptake in cells. Animal studies have also demonstrated the potential of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide inhibitors to improve glucose tolerance and reduce body weight in obese mice.

properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-12-5-2-3-6-13(12)10-18-11-14(9-16-18)17-22(19,20)15-7-4-8-21-15/h2-9,11,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEGRDOSMXMUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide
Reactant of Route 2
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide
Reactant of Route 3
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide
Reactant of Route 4
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide
Reactant of Route 5
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide
Reactant of Route 6
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide

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